3-Acetylbenzenesulfonyl chloride (CAS 73035-16-2) is a highly versatile, bifunctional aromatic building block characterized by a reactive sulfonyl chloride group and a meta-positioned acetyl moiety. In industrial and medicinal chemistry procurement, it is primarily sourced for the synthesis of complex sulfonamides and sulfonate esters where orthogonal reactivity is required. The compound typically presents as a low-melting solid (melting point 38–48 °C) and requires storage under an inert atmosphere at 2–8 °C to prevent hydrolysis . Its dual functionality allows for initial rapid coupling with amines or alcohols, followed by downstream derivatization of the acetyl group via reductive amination or condensation, making it a critical precursor for advanced pharmaceutical intermediates.
Procuring generic benzenesulfonyl chloride or the closely related 4-acetylbenzenesulfonyl chloride (para-isomer) as a substitute for 3-acetylbenzenesulfonyl chloride frequently leads to critical failures in target binding and downstream synthesis. The meta-positioning of the acetyl group dictates a specific steric and electronic profile that is non-interchangeable in structure-activity relationship (SAR) optimization. For example, in the development of dual MDM2/XIAP inhibitors, shifting the acetyl group from the meta to the para position results in a drastic loss of biological potency due to spatial misalignment within the binding pocket[1]. Furthermore, the meta-acetyl group exerts a different electronic withdrawing effect on the sulfonyl chloride compared to the para-isomer, altering coupling kinetics during late-stage sulfonamide formation and making the two isomers practically non-interchangeable for strict synthetic workflows.
In the optimization of tetrahydroquinoline-based dual MDM2/XIAP inhibitors, the regiochemistry of the acetyl group on the benzenesulfonyl moiety proved critical for efficacy. Synthesis utilizing 3-acetylbenzenesulfonyl chloride yielded a highly potent inhibitor (Compound 3e). When the synthesis was altered to use 4-acetylbenzenesulfonyl chloride (shifting the acetyl group to the para position), the resulting compound (Compound 3f) exhibited a 7.5-fold reduction in target potency[1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) against cancer cell lines |
| Target Compound Data | 0.2 µM (using 3-acetylbenzenesulfonyl chloride precursor) |
| Comparator Or Baseline | 1.5 µM (using 4-acetylbenzenesulfonyl chloride precursor) |
| Quantified Difference | 7.5-fold drop in potency when substituting the meta-isomer with the para-isomer |
| Conditions | In vitro assay evaluating dual MDM2/XIAP inhibition |
Demonstrates that the meta-isomer cannot be substituted with the para-isomer without severely compromising the biological efficacy of the final pharmaceutical product.
The processability of 3-acetylbenzenesulfonyl chloride is highlighted by its efficient coupling with sterically demanding secondary amines. In the synthesis of 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids, 3-acetylbenzenesulfonyl chloride was reacted with a complex piperazine intermediate in anhydrous DMF using potassium carbonate as a base. This reaction proceeded smoothly to afford the target sulfonamide in an 82% yield without the need for extreme temperatures or aggressive coupling reagents [1].
| Evidence Dimension | Sulfonamide formation yield |
| Target Compound Data | 82% isolated yield |
| Comparator Or Baseline | Standard complex amine coupling baselines (typically 50-70%) |
| Quantified Difference | Consistently high yield (>80%) for late-stage functionalization |
| Conditions | Anhydrous DMF, K2CO3 base, room temperature to mild heating |
High coupling efficiency minimizes the consumption of expensive late-stage intermediates and simplifies downstream purification in pharmaceutical manufacturing.
3-Acetylbenzenesulfonyl chloride possesses a melting point of 38–48 °C, meaning it transitions between a crystalline powder and a fused solid depending on ambient laboratory conditions. Because sulfonyl chlorides are highly moisture-sensitive and prone to hydrolysis into inactive sulfonic acids, this compound requires strict storage at 2–8 °C under an inert atmosphere. Its low melting point allows for easy liquefaction via gentle warming, facilitating precise volumetric transfer in anhydrous solvent systems (e.g., DCM or THF) during large-scale processing.
| Evidence Dimension | Melting point and physical state |
| Target Compound Data | 38.0–48.0 °C (low-melting solid) |
| Comparator Or Baseline | Standard benzenesulfonyl chloride (liquid at room temperature, MP 14.5 °C) |
| Quantified Difference | Requires mild heating to melt or direct dissolution as a solid, unlike liquid analogs |
| Conditions | Standard atmospheric pressure, controlled storage (2-8 °C) |
Understanding its thermal transition is essential for designing reproducible material transfer and preventing moisture-induced degradation during scale-up.
Directly following from its proven superiority over the para-isomer, this compound is the optimal building block for synthesizing tetrahydroquinoline-based MDM2/XIAP inhibitors, where the meta-acetyl group ensures perfect steric alignment in the binding pocket [1].
Ideal for workflows requiring a two-step functionalization. The highly reactive sulfonyl chloride can be coupled to complex amines (e.g., piperazines or quinazolines) in high yields (>80%), leaving the meta-acetyl group intact for subsequent reductive amination or condensation reactions [2].
Due to its reliable reactivity in anhydrous DMF/K2CO3 systems, it is a preferred precursor for generating substituted sulfonamide-quinazoline hybrids, allowing for rapid library generation in structure-activity relationship (SAR) campaigns [2].
Corrosive;Irritant